What is the chemical structure of Dimethyl(1,1,2-trimethylpropyl)silanol
What is the chemical structure of Dimethyl(1,1,2-trimethylpropyl)silanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl(1,1,2-trimethylpropyl)silanol, a sterically hindered organosilicon compound. Due to the bulky 1,1,2-trimethylpropyl group attached to the silicon atom, this silanol exhibits remarkable stability against self-condensation, a common characteristic of simpler silanols. This guide details its chemical structure, synthesis, and spectroscopic characterization, offering valuable insights for researchers in organosilicon chemistry and materials science. The inherent stability of this molecule makes it an interesting candidate for applications where controlled silanol reactivity is paramount.
Introduction: The Significance of Steric Hindrance in Silanol Chemistry
Silanols, the silicon analogues of alcohols, are a cornerstone of organosilicon chemistry, serving as crucial intermediates in the synthesis of silicones and other silicon-containing materials.[1] A defining feature of many simple silanols is their propensity to undergo self-condensation to form siloxane bridges (Si-O-Si), a reaction driven by the high polarity of the Si-OH bond.[1] However, the introduction of sterically demanding substituents around the silicon atom can dramatically alter this reactivity profile.
Dimethyl(1,1,2-trimethylpropyl)silanol (CAS No. 55644-10-5) is a prime example of a sterically encumbered silanol.[2] The large 1,1,2-trimethylpropyl group effectively shields the reactive silanol moiety, significantly inhibiting intermolecular condensation and allowing for its isolation and handling as a stable compound.[3] This intrinsic stability makes it a valuable tool for studying the fundamental properties of the silanol group and a potential building block for advanced materials where precise control over siloxane formation is required.
Chemical Structure and Properties
The chemical identity of Dimethyl(1,1,2-trimethylpropyl)silanol is defined by its unique arrangement of a bulky alkyl group, two methyl groups, and a hydroxyl group around a central silicon atom.
Molecular Structure
The structure of Dimethyl(1,1,2-trimethylpropyl)silanol is characterized by a tetrahedral silicon atom at its core. This central silicon atom is bonded to two methyl groups, a hydroxyl group, and a highly branched 1,1,2-trimethylpropyl group.
Molecular Formula: C8H20OSi[2]
Molecular Weight: 160.33 g/mol [2]
CAS Registry Number: 55644-10-5[2]
Chemical Name: Silanol, 1,1-dimethyl-1-(1,1,2-trimethylpropyl)-[2]
Below is a diagram illustrating the connectivity of atoms in Dimethyl(1,1,2-trimethylpropyl)silanol.
Caption: 2D representation of Dimethyl(1,1,2-trimethylpropyl)silanol.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Colorless liquid or low-melting solid | Similar to other sterically hindered silanols of comparable molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). Insoluble in water. | The large, nonpolar alkyl group dominates the molecule's overall polarity. |
| Boiling Point | Higher than that of simpler silanols like trimethylsilanol (99 °C). | Increased molecular weight and van der Waals forces.[4] |
| Stability | High resistance to self-condensation. | The bulky 1,1,2-trimethylpropyl group sterically hinders the approach of another silanol molecule.[3] |
Synthesis and Experimental Protocols
The most common and direct route to the synthesis of silanols is through the hydrolysis of the corresponding chlorosilane.[5] This method is highly effective for the preparation of Dimethyl(1,1,2-trimethylpropyl)silanol.
Synthetic Pathway: Hydrolysis of Chlorodimethyl(1,1,2-trimethylpropyl)silane
The synthesis involves the reaction of Chlorodimethyl(1,1,2-trimethylpropyl)silane with water. The reaction proceeds via a nucleophilic substitution at the silicon center, where the chlorine atom is replaced by a hydroxyl group.
Caption: Synthetic scheme for Dimethyl(1,1,2-trimethylpropyl)silanol.
Step-by-Step Experimental Protocol
This protocol outlines a general procedure for the synthesis of Dimethyl(1,1,2-trimethylpropyl)silanol.
Materials:
-
Chlorodimethyl(1,1,2-trimethylpropyl)silane
-
Diethyl ether (anhydrous)
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Saturated aqueous sodium bicarbonate solution
-
Deionized water
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Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Chlorodimethyl(1,1,2-trimethylpropyl)silane in a suitable volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Hydrolysis: Slowly add a stoichiometric amount of deionized water to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. The formation of a white precipitate of hydrochloric acid may be observed.
-
Neutralization: After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid formed during the reaction. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure Dimethyl(1,1,2-trimethylpropyl)silanol.
Causality Behind Experimental Choices:
-
Anhydrous Diethyl Ether: Provides a non-reactive solvent environment and facilitates product isolation.
-
Inert Atmosphere: Prevents premature hydrolysis of the starting material by atmospheric moisture.
-
Slow Addition of Water: Controls the exothermic reaction and prevents the formation of unwanted byproducts.
-
Sodium Bicarbonate Wash: Neutralizes the corrosive HCl byproduct, which could otherwise catalyze condensation reactions.
-
Vacuum Distillation: Allows for purification at a lower temperature, minimizing the risk of thermal decomposition or condensation of the product.
Spectroscopic Characterization
The structure of Dimethyl(1,1,2-trimethylpropyl)silanol can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ | ~0.1 - 0.3 | Singlet | 6H |
| C(CH ₃)₂ | ~0.9 - 1.1 | Singlet | 6H |
| CH | ~1.5 - 1.8 | Multiplet | 1H |
| CH (CH₃)₂ | ~0.8 - 1.0 | Doublet | 6H |
| Si-OH | Variable (typically 1-3) | Singlet (broad) | 1H |
Note: The chemical shift of the Si-OH proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It may also exchange with residual water in the NMR solvent, leading to a broadening of the peak or its complete disappearance.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Si-C H₃ | ~ -2 to 2 |
| C (CH₃)₂ | ~ 30 - 35 |
| C (CH₃)₂ | ~ 25 - 30 |
| C H | ~ 35 - 40 |
| C H(C H₃)₂ | ~ 18 - 22 |
Note: These are estimated chemical shifts based on known values for similar structures. Actual experimental values may vary.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the characteristic Si-OH functional group.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H stretch (free) | ~3690 | Sharp, weak to medium |
| O-H stretch (H-bonded) | 3200 - 3400 | Broad, strong |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| Si-CH₃ deformation | ~1260 | Strong, sharp |
| Si-O stretch | 830 - 950 | Strong |
The presence of a broad band in the 3200-3400 cm⁻¹ region is a strong indicator of the hydroxyl group involved in hydrogen bonding. A sharper peak around 3690 cm⁻¹ may be observed in dilute, non-polar solvents where intermolecular hydrogen bonding is minimized.[8]
Reactivity and Potential Applications
The defining feature of Dimethyl(1,1,2-trimethylpropyl)silanol is its sterically hindered nature, which governs its reactivity and potential applications.
Reduced Condensation Reactivity
Unlike simple silanols, Dimethyl(1,1,2-trimethylpropyl)silanol exhibits a significantly reduced tendency to undergo self-condensation to form siloxanes. This stability allows it to be used in reactions where a free silanol group is required without the complication of oligomerization.
Potential Applications
The unique properties of this silanol open up possibilities in various fields:
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Surface Modification: The hydroxyl group can react with surfaces containing hydroxyl groups (e.g., silica, metal oxides) to introduce a bulky, hydrophobic layer. This can be utilized for creating water-repellent coatings and modifying the surface properties of materials.
-
Building Block for Polymers: As a monofunctional silanol, it can act as a chain terminator in the synthesis of polysiloxanes, allowing for precise control over the molecular weight and end-group functionality of the resulting polymers.
-
Protecting Group Chemistry: The dimethyl(1,1,2-trimethylpropyl)silyl group could potentially be used as a bulky protecting group for alcohols in organic synthesis.
-
Precursor for Catalysts: The silanol functionality can be used to anchor catalytic species to a support material.
Conclusion
Dimethyl(1,1,2-trimethylpropyl)silanol stands out in the vast landscape of organosilicon compounds due to the profound effect of steric hindrance on its reactivity. Its stability against self-condensation makes it an invaluable tool for both fundamental research into the nature of the Si-OH bond and for practical applications in materials science and polymer chemistry. The synthetic and spectroscopic information provided in this guide serves as a foundational resource for scientists and researchers looking to explore the potential of this unique and robust molecule.
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